1-(Azidomethyl)-2-(trifluoromethoxy)benzene chemical structure and properties
1-(Azidomethyl)-2-(trifluoromethoxy)benzene chemical structure and properties
[1][2]
Executive Summary
1-(Azidomethyl)-2-(trifluoromethoxy)benzene (CAS: 1093980-91-6) is a specialized fluorinated building block used primarily in medicinal chemistry and materials science.[1] As an ortho-substituted benzyl azide, it serves as a critical intermediate for introducing the pharmacologically valuable trifluoromethoxy (-OCF
This guide provides a comprehensive technical analysis of the compound's structural properties, synthesis protocols, reactivity profiles, and safety mandates. It is designed for researchers requiring high-fidelity data for drug discovery and organic synthesis.
Chemical Identity & Physicochemical Properties[1][3][4][5][6][7][8]
The compound features a benzene ring substituted at the ortho position with a trifluoromethoxy group and an azidomethyl moiety. The -OCF
Table 1: Key Chemical Data
| Property | Data |
| IUPAC Name | 1-(Azidomethyl)-2-(trifluoromethoxy)benzene |
| CAS Number | 1093980-91-6 |
| Molecular Formula | C |
| Molecular Weight | 217.15 g/mol |
| Physical State | Liquid (at room temperature) |
| Solubility | Soluble in organic solvents (DCM, THF, DMSO); Insoluble in water |
| (C+O)/N Ratio | 3.0 (Borderline stability; requires caution) |
| SMILES | FC(F)(F)Oc1ccccc1CN=[N+]=[N-] |
| InChI Key | Derivative ofTXVVVEUSVBLDED-UHFFFAOYSA-N (Bromide precursor) |
Structural Analysis
-
Electronic Effects: The -OCF
group is strongly electron-withdrawing (inductive effect), which deactivates the aromatic ring but stabilizes the benzyl position against certain oxidative metabolisms. -
Steric Effects: The ortho positioning creates steric bulk that may influence the regioselectivity of cycloaddition reactions, often favoring specific conformers in the resulting triazole products.
Synthesis Protocol
The primary route to 1-(Azidomethyl)-2-(trifluoromethoxy)benzene is via nucleophilic substitution (
Precursor
2-(Trifluoromethoxy)benzyl bromide (CAS: 198649-68-2) or chloride.
Reagents & Conditions
-
Nucleophile: Sodium Azide (NaN
) -
Solvent: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) for rapid kinetics; Acetone/Water for safer, slower biphasic reaction.
-
Temperature: Ambient to 60°C.
Step-by-Step Methodology
-
Preparation: Dissolve 1.0 equivalent of 2-(trifluoromethoxy)benzyl bromide in DMSO (0.5 M concentration).
-
Addition: Cautiously add 1.2 equivalents of Sodium Azide (NaN
). Note: NaN is acutely toxic. -
Reaction: Stir the mixture at room temperature for 4–12 hours. Monitor via TLC or LC-MS for the disappearance of the bromide.
-
Quench & Workup:
-
Dilute the reaction mixture with water (5x volume) to dissolve excess salts.
-
Extract with Diethyl Ether or Ethyl Acetate.
-
Wash the organic layer with brine and water to remove residual DMSO.
-
-
Purification: Dry over MgSO
and concentrate under reduced pressure at <40°C .-
Critical: Do not distill to dryness or heat excessively due to explosion risk.
-
Column chromatography (Silica gel, Hexanes/EtOAc) can be used if high purity is required, though the crude is often pure enough for Click reactions.
-
Visualization: Synthesis Workflow
Figure 1: Standard synthesis workflow via nucleophilic substitution.
Reactivity & Applications
The azide functionality serves as a "spring-loaded" electrophile/dipole, enabling rapid coupling reactions.
A. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This is the dominant application. The compound reacts with terminal alkynes to form 1,4-disubstituted 1,2,3-triazoles.[2]
-
Catalyst: CuSO
/ Sodium Ascorbate (aqueous) or CuI / DIPEA (organic). -
Utility: Installing the 2-trifluoromethoxybenzyl group into drug libraries (Fragment-Based Drug Discovery).
B. Staudinger Ligation
Reaction with triphenylphosphine (PPh
-
Utility: A mild method to synthesize amines without using metal hydrides (LiAlH
) that might defluorinate the -OCF group.
Visualization: Reactivity Profile
Figure 2: Primary reactivity pathways: CuAAC (Click) and Staudinger Reduction.
Safety & Handling (Critical)
Warning: Organic azides are potentially explosive.[3]
The safety of an organic azide is estimated by the Carbon/Nitrogen ratio.
-
Status: Borderline. While generally stable at room temperature, it contains high energy density.
Mandatory Safety Protocols
-
Temperature Control: Never heat the neat liquid above 60°C. Do not distill the pure compound.
-
Isolation: Avoid rotary evaporation to complete dryness if possible; store as a solution in a stable solvent (e.g., DCM or Toluene) if not using immediately.
-
Compatibility: Avoid contact with strong acids (forms HN
, highly explosive and toxic) and heavy metals (forms metal azides). -
PPE: Blast shield, leather gloves, and face shield are required during synthesis scale-up (>1g).
References
-
Sigma-Aldrich. (azidomethyl)benzene Product Search Results. (Accessed 2026). Confirms CAS 1093980-91-6 for 1-(azidomethyl)-2-(trifluoromethoxy)benzene.[1] Link
-
BenchChem. Technical Guide to 1-(Bromomethyl)-2-(trifluoromethyl)benzene. (2025). Provides synthesis protocols for ortho-substituted benzyl azides. Link
-
National Institutes of Health (PMC). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. (2025). Discusses the pharmacological properties of the -OCF3 group. Link
-
Organic Chemistry Portal. Click Chemistry: Azide-Alkyne Cycloaddition. Detailed mechanism and catalyst choices for CuAAC. Link
-
Fisher Scientific. Safety Data Sheet: Benzyl Azide. General safety handling for benzyl azide class compounds. Link
